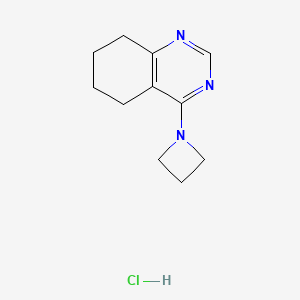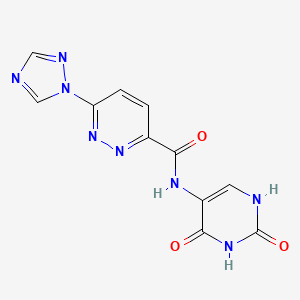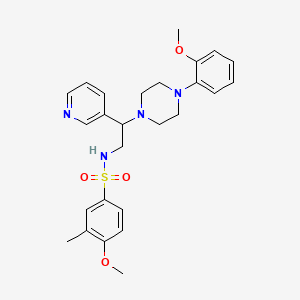
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are known to be used in a variety of scientific research applications, including the synthesis of various compounds and pharmaceuticals.
Synthesis Analysis
Azetidines have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters . These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . This structure is known to exhibit a considerable ring strain, which can influence its reactivity .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This ring strain can be triggered under appropriate reaction conditions to facilitate various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary depending on their specific structure and the presence of any functional groups .
Scientific Research Applications
Cancer Research Applications
Several studies have demonstrated the potential of quinazoline derivatives in cancer research. For instance, the discovery of AZD9833, a selective estrogen receptor degrader (SERD) and antagonist, highlights the role of quinazoline derivatives in treating ER+ breast cancer. This compound showed promising in vivo activity in mouse xenograft models, supporting its clinical trial progression (Scott et al., 2020). Additionally, 4-anilinoquinazoline–triazole–AZT hybrids were synthesized as anticancer agents, exhibiting significant cytotoxic activities against various human cancer cell lines (Giang et al., 2018).
Antibacterial Agents
Quinazoline derivatives have also been identified as potent antibacterial agents. A novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group exhibited extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003). Similarly, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives showed promising antibacterial and antifungal activities in various tests, highlighting their potential as new antimicrobial agents (Nayak et al., 2016).
Synthesis Methodologies
Research into the synthesis of quinazoline derivatives has led to the development of novel methodologies. For example, a one-pot preparation of 4-tetrazolyl-3,4-dihydroquinazolines reported a new approach to synthesizing these compounds, demonstrating their potential in medicinal chemistry and synthesis (Xiong et al., 2022).
Pharmacological Profiles
The pharmacological properties of quinazoline derivatives extend beyond their anticancer and antibacterial activities. Some compounds have shown potential in treating painful and inflammatory conditions, as evidenced by the antinociceptive and anti-inflammatory effects of 4-phenylselenyl-7-chloroquinoline (Pinz et al., 2016).
Mechanism of Action
While the specific mechanism of action for “4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride” is not available, azetidines and their derivatives have been found to exhibit a number of biochemical and physiological effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-5-10-9(4-1)11(13-8-12-10)14-6-3-7-14;/h8H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWZDADOLRXBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2420707.png)



![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420715.png)
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2420717.png)



![1-(tert-butyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2420723.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420724.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2420727.png)
![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)